Butorphanol

Übersicht

Beschreibung

Butorphanol is a synthetic opioid analgesic belonging to the morphinan class. It was developed by Bristol-Myers and is structurally related to levorphanol. This compound is available in various formulations, including injectable, tablet, and intranasal spray. It is primarily used for the management of moderate to severe pain, including migraine, post-operative pain, and pain during labor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of butorphanol typically involves the use of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone as a starting material. This compound undergoes a series of chemical reactions, including reduction, cyclization, and functional group modifications, to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The production involves stringent quality control measures to ensure the consistency and safety of the drug.

Analyse Chemischer Reaktionen

Cyclization of Intermediate Amines

-

Reagents : Bromine (Br₂) in chloroform (CHCl₃) followed by sodium bicarbonate (NaHCO₃) in DMF.

-

Process : Cyclizes 3-methoxy-9a-bromonrhasybanan hydrobromide to form 3-methoxy-Δ⁸,¹⁴-morphinan .

Epoxidation and Ring-Opening

-

Reagents : m-Chloroperbenzoic acid (m-CPBA) for epoxidation; lithium aluminum hydride (LiAlH₄) for epoxide ring opening.

-

Outcome : Generates 14-hydroxy-3-methoxymorphinan, a precursor for N-substitution .

Condensation with Cyclobutylcarbonyl Chloride

-

Conditions : Pyridine in dichloromethane (DCM).

-

Product : N-cyclobutylcarbonyl-14-hydroxy-3-methoxymorphinan, later reduced to this compound .

Metabolic Reactions

This compound undergoes hepatic metabolism via hydroxylation and N-dealkylation:

Primary Metabolites

-

Hydroxythis compound : Formed via CYP3A4-mediated hydroxylation.

Table 2: Pharmacokinetic Parameters of this compound and Metabolites

| Parameter | This compound | Hydroxythis compound | Northis compound | Source |

|---|---|---|---|---|

| Half-life (hr) | 4.5–5.6 | 18 | Trace | |

| Plasma Protein Binding | 80% | Not reported | Not reported | |

| Excretion (Urine) | 5% | 49% | <5% |

Enzymatic Stability

-

This compound is stable against esterase hydrolysis, but its synthetic esters (e.g., phenylacetyl ester) hydrolyze slowly at pH 7.4 .

Chemical Modifications

This compound’s 3-hydroxyl group is reactive in esterification and carbamate formation:

Ester Derivatives

-

Reagents : Acid chlorides (e.g., benzoyl chloride) or carboxylic acids.

-

Example : this compound phenylacetyl ester (4d) shows 140-fold higher hydrophobicity than the parent compound .

Carbamate Derivatives

-

Reagents : Phenyl isocyanate.

-

Binding Affinity : Retains subnanomolar Kᵢ values at μ-opioid receptors (Kᵢ = 0.70 nM) .

Stability Under Non-Physiological Conditions

-

Thermal Degradation : Stable up to 100°C; decomposes at higher temperatures .

-

Oxidative Reactions : Reacts with strong oxidizing agents (e.g., peroxides), forming unidentified byproducts .

Comparative Analysis of Synthetic Routes

Recent patents highlight advancements in efficiency:

| Method | Starting Material | Steps | Total Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Bristol-Myers (1985) | 7-Methoxy-3,4-dihydronaphthalenone | 6 | 45 | 95 | |

| Novel Process (2020) | 4-Methoxyphenylacetic acid | 5 | 78 | 97.8 |

The improved 2020 method reduces steps and uses safer solvents (toluene/water instead of CHCl₃) .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Butorphanol exhibits a range of pharmacological effects, making it suitable for different medical applications:

- Analgesic Effects : this compound is widely used for its analgesic properties in both human and veterinary medicine. It is effective in managing postoperative pain, labor pain, and chronic pain conditions.

- Anesthetic Adjunct : It is often employed as an adjunct to general anesthesia, reducing the required dosage of inhalational anesthetics like sevoflurane.

- Diuretic Effects : While primarily an analgesic, this compound has been noted to induce diuresis in certain animal models, although this effect has not been significantly observed in humans .

Clinical Applications

-

Human Medicine

- Postoperative Pain Management : this compound is frequently used in postoperative settings due to its efficacy in alleviating moderate to severe pain. Studies have shown that intravenous administration can provide significant relief during recovery .

- Labor Pain Relief : It has been utilized for managing pain during labor, offering an alternative to traditional opioids with potentially fewer side effects .

-

Veterinary Medicine

- Pain Management in Animals : this compound is commonly used in veterinary practices for analgesia in various species, including dogs, cats, and birds. Its effectiveness has been documented in studies involving different routes of administration (e.g., intramuscular and subcutaneous) and its pharmacokinetics have been characterized in several animal models .

- Anesthesia : In veterinary anesthesia, this compound is used to reduce the minimum alveolar concentration (MAC) of inhalational agents, enhancing patient safety during surgical procedures .

Pharmacokinetics in Cats

A study analyzed the pharmacokinetic profile of this compound administered intramuscularly versus buccal transmucosal routes in cats. The findings indicated that the absorption from the buccal route was significantly lower than from intramuscular administration, suggesting careful consideration of administration routes for optimal efficacy .

Efficacy as an Anesthetic Adjunct

In a randomized crossover study involving dogs, this compound combined with lidocaine demonstrated superior MAC-sparing effects compared to tramadol. This suggests that this compound can effectively reduce the dosage requirements of inhalational anesthetics while maintaining adequate analgesia .

Antinociceptive Effects with Buprenorphine

Research on the combined use of this compound and buprenorphine indicated enhanced antinociceptive effects when administered sequentially. This synergistic interaction highlights the potential for multi-drug regimens to improve pain management outcomes .

Data Tables

Wirkmechanismus

Butorphanol exerts its effects by interacting with opioid receptors in the central nervous system. It acts as a partial agonist and antagonist at the μ-opioid receptor and a partial agonist at the κ-opioid receptor. This interaction leads to the inhibition of adenylate cyclase, closing of influx membrane calcium channels, and opening of membrane potassium channels. These actions result in hyperpolarization of the cell membrane potential and suppression of action potential transmission of ascending pain pathways .

Vergleich Mit ähnlichen Verbindungen

Levorphanol: Structurally related to butorphanol and also used as an analgesic.

Nalbuphine: Another opioid analgesic with mixed agonist-antagonist properties.

Pentazocine: Similar in its partial agonist and antagonist activity at opioid receptors.

Comparison: this compound is unique in its combination of partial agonist and antagonist activity at both μ-opioid and κ-opioid receptors. This dual activity provides effective pain relief with a lower risk of respiratory depression compared to pure opioid agonists. Additionally, this compound’s intranasal formulation offers a non-invasive and convenient route of administration, making it suitable for outpatient and emergency use .

Biologische Aktivität

Butorphanol is a synthetic opioid analgesic that exhibits unique pharmacological properties, functioning as a partial agonist at the mu-opioid receptor (MOR) and a full agonist at the kappa-opioid receptor (KOR). This dual activity contributes to its analgesic effects while potentially reducing the risk of addiction compared to traditional opioids. This article explores the biological activity of this compound, including its mechanisms of action, clinical applications, and relevant research findings.

Opioid Receptor Interactions:

this compound primarily interacts with three types of opioid receptors: mu (μ), kappa (κ), and delta (δ). Its binding affinity and functional activity vary across these receptors:

- Kappa-Opioid Receptor (KOR): this compound acts as a full agonist in the β-arrestin recruitment pathway while being a partial agonist in the G-protein activation pathway. It shows a high binding affinity for KOR, with a dissociation constant () of 0.1 ± 0.02 nM, significantly lower than that for MOR (2.4 ± 1.2 nM) .

- Mu-Opioid Receptor (MOR): It exhibits partial antagonistic effects at MOR, which may contribute to its lower abuse potential compared to other opioids .

Pharmacokinetics:

this compound is extensively metabolized in the liver, with an elimination half-life of approximately 18 hours. Its protein binding rate is around 80%, influencing its pharmacokinetic profile .

Clinical Applications

This compound is used in various clinical settings, particularly for pain management:

- Labor Analgesia: A study involving 100 pregnant women showed that intramuscular administration of this compound significantly reduced pain during labor, maintaining low pain levels for up to eight hours post-administration .

- Postoperative Pain Management: In patients undergoing cesarean sections, this compound was effective in alleviating pain and facilitating postoperative recovery .

- Veterinary Medicine: this compound is also utilized in veterinary practices for sedation and analgesia in animals, demonstrating significant antinociceptive effects when combined with other agents like detomidine .

Table 1: Summary of Key Studies on this compound

Eigenschaften

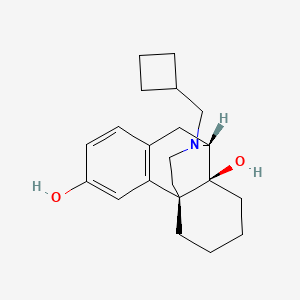

IUPAC Name |

(1S,9R,10S)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15/h6-7,13,15,19,23-24H,1-5,8-12,14H2/t19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKLAQQSCNILHL-QHAWAJNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CCC5)C=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022714 | |

| Record name | Butorphanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42408-82-2 | |

| Record name | Butorphanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42408-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butorphanol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042408822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butorphanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butorphanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTORPHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV897JC36D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.